physicochemical properties of 3-(Bromomethyl)-5-(tert-butyl)isoxazole
physicochemical properties of 3-(Bromomethyl)-5-(tert-butyl)isoxazole
An In-Depth Technical Guide to the Physicochemical Properties of 3-(Bromomethyl)-5-(tert-butyl)isoxazole
Introduction
3-(Bromomethyl)-5-(tert-butyl)isoxazole is a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. The isoxazole scaffold is a prominent feature in numerous pharmaceuticals, valued for its ability to participate in various biological interactions.[1] The strategic placement of a reactive bromomethyl group at the 3-position and a sterically demanding tert-butyl group at the 5-position imparts a unique combination of reactivity and lipophilicity to the molecule. This guide provides a comprehensive overview of the predicted and details the experimental protocols for their determination and verification, offering valuable insights for researchers in drug development and related scientific fields.
The physicochemical properties of this molecule are dictated by the interplay of its three key structural components:
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The Isoxazole Core: This five-membered aromatic heterocycle, containing both nitrogen and oxygen, provides a rigid framework and influences the electronic distribution of the molecule. The isoxazole ring itself can engage in hydrogen bonding and other non-covalent interactions, which is a crucial aspect of its role in biologically active compounds.[2]
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The Tert-Butyl Group: This bulky, non-polar substituent at the 5-position significantly increases the molecule's lipophilicity, which can enhance its ability to cross biological membranes.[3][4] The steric hindrance provided by the tert-butyl group can also influence the molecule's conformation and shield adjacent parts of the molecule from enzymatic degradation, potentially improving metabolic stability.[5][6]
-
The Bromomethyl Group: This functional group at the 3-position is a key site of reactivity. The carbon-bromine bond is relatively weak, making the bromomethyl group a good leaving group in nucleophilic substitution reactions.[7][8] This allows for the straightforward introduction of a wide variety of other functional groups, making 3-(Bromomethyl)-5-(tert-butyl)isoxazole a valuable intermediate for the synthesis of diverse chemical libraries.
Predicted Physicochemical Properties
| Property | Predicted Value | Justification |
| Molecular Formula | C₈H₁₂BrNO | Based on the chemical structure. |
| Molecular Weight | 218.09 g/mol | Calculated from the molecular formula. |
| Physical State | Colorless to pale yellow liquid or low-melting solid | By analogy to similar bromomethylated and tert-butylated heterocyclic compounds.[12] |
| Boiling Point | > 200 °C (with potential decomposition) | The presence of the polar isoxazole ring and the relatively high molecular weight suggest a high boiling point. Bromomethyl groups can be thermally labile. |
| Melting Point | < 50 °C | If solid, it is expected to have a low melting point due to the non-planar nature and the bulky tert-butyl group which can disrupt crystal packing. The related 3-amino-5-tert-butylisoxazole has a melting point of 110-114 °C, but the bromomethyl group is less capable of the strong intermolecular hydrogen bonding that raises the melting point of the amino-analogue. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water. | The large, non-polar tert-butyl group and the overall carbon-rich structure suggest good solubility in organic solvents and poor solubility in water, following the "like dissolves like" principle.[13] |
| Predicted logP | ~2.5 - 3.5 | The tert-butyl group significantly increases lipophilicity. This is a calculated estimate based on the contributions of the functional groups. |
Experimental Determination of Physicochemical Properties
For any novel compound, experimental verification of its properties is crucial. The following section details the standard protocols for determining the key physicochemical parameters of 3-(Bromomethyl)-5-(tert-butyl)isoxazole.
Melting Point Determination
The melting point is a fundamental property that provides an indication of a compound's purity. A sharp melting range (typically 1-2°C) is characteristic of a pure crystalline solid.
Protocol:
-
Sample Preparation: A small amount of the crystalline solid is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Measurement: The sample is heated at a steady rate (initially rapid, then slow, ~1-2°C per minute, near the expected melting point).
-
Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
For liquid compounds, the boiling point is a key physical constant. The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of a liquid.
Protocol:
-
Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed in the fusion tube.
-
Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing mineral oil.
-
Measurement: The Thiele tube is gently heated. As the temperature rises, a steady stream of bubbles will emerge from the capillary tube. The heating is then stopped.
-
Data Recording: The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.
Caption: Workflow for Boiling Point Determination.
Solubility Assessment
Understanding a compound's solubility is critical for its application in synthesis (choosing reaction solvents) and in drug development (formulation and bioavailability).
Protocol:
-
Solvent Selection: A range of solvents with varying polarities and properties should be chosen (e.g., water, ethanol, dichloromethane, hexane, 5% aq. HCl, 5% aq. NaOH).
-
Procedure: To approximately 1 mL of each solvent in a separate test tube, add a small amount (a few milligrams) of 3-(Bromomethyl)-5-(tert-butyl)isoxazole.
-
Observation: The mixture is agitated and observed for dissolution. Solubility is typically categorized as soluble, partially soluble, or insoluble.
Caption: Workflow for Qualitative Solubility Assessment.
Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for confirming the identity and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the two protons of the bromomethyl group, and a singlet for the proton on the isoxazole ring. The chemical shifts will be influenced by the electronic environment of each proton.[14]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, including the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the bromomethyl carbon, and the three carbons of the isoxazole ring.[15]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide clues about the structure from fragmentation patterns.
-
Molecular Ion: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
-
Isotopic Pattern: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks (M+ and M+2) of nearly equal intensity.[12][16][17] This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
-
C=N and C=C stretching: The isoxazole ring will exhibit characteristic stretching vibrations in the 1600-1400 cm⁻¹ region.
-
C-H stretching and bending: Signals corresponding to the C-H bonds of the tert-butyl and bromomethyl groups will be present.
-
C-Br stretching: A peak corresponding to the carbon-bromine bond is expected in the fingerprint region, typically below 800 cm⁻¹.[15]
Conclusion
3-(Bromomethyl)-5-(tert-butyl)isoxazole is a molecule with significant synthetic potential. Its physicochemical properties, largely governed by the interplay between the isoxazole core, the lipophilic tert-butyl group, and the reactive bromomethyl group, make it an attractive starting material for the development of new chemical entities. While comprehensive experimental data for this specific compound is sparse, its properties can be reliably predicted and experimentally verified using the standard protocols outlined in this guide. This document serves as a foundational resource for scientists and researchers looking to explore the chemistry and applications of this promising isoxazole derivative.
References
-
Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry. [Link]
-
Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. ACS Publications. [Link]
-
Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]
- Method of producing 3-amino-5-/tertiary butyl/-isoxazole.
-
Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. [Link]
-
Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. [Link]
-
The important role of the bromo group in improving the properties of organic nonlinear optical materials. RSC Publishing. [Link]
-
Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. [Link]
-
3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. MDPI. [Link]
-
Stepwise Microhydration of Isoxazole: Infrared Spectroscopy of Isoxazole-(Water)n≤2 Clusters in Helium Nanodroplets. ACS Publications. [Link]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC. [Link]
-
Synthesis of 3‐bromomethyl isoxazolines 2. Reaction conditions:... ResearchGate. [Link]
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR. [Link]
-
tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]
-
3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. ResearchGate. [Link]
-
Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. [Link]
-
5.2 Mass Spectrometry. Chemistry LibreTexts. [Link]
-
Computation Chemistry Tools. Cambridge MedChem Consulting. [Link]
-
3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. PubMed. [Link]
-
Computational methods for predicting properties. ProtoQSAR. [Link]
-
Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds. Request PDF. [Link]
-
A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Thieme. [Link]
-
Computational chemistry applications. Schrödinger. [Link]
-
Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. ResearchGate. [Link]
-
ChemInform Abstract: Practical Synthesis of 3-Amino-5-tert-butylisoxazole from 4,4-Dimethyl-3-oxopentanenitrile with Hydroxylamine. ResearchGate. [Link]
-
Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. MDPI. [Link]
-
A metal-free approach for in situ regioselective synthesis of isoxazoles via 1,3 dipolar cycloaddition reaction of nitrile oxide with propargyl bromide. ResearchGate. [Link]
-
Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC. [Link]
-
An introduction to Mass Spectrometry and its applications. docbrown.info. [Link]
-
Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide- Free Aqueous Medium using Hydrodynamic Voltammetry. Journal of ISAS. [Link]
-
Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines. PMC. [Link]
-
Proposal: Recommendation on Measuring and Providing Mass Spectra as Chemical Information of Organic Molecules (Secondary Publication). PMC. [Link]
-
Predicting Molecular Properties via Computational Chemistry. Jstar-research. [Link]
-
Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. PDF Free Download. [Link]
-
(PDF) Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. ResearchGate. [Link]
-
Calculators & Predictors. Chemaxon. [Link]
Sources
- 1. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. datapdf.com [datapdf.com]
- 9. mdpi.com [mdpi.com]
- 10. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]
- 11. J-STAR Computational Chem | CRO Services [jstar-research.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CAS 55809-36-4: 3-Amino-5-tert-butylisoxazole | CymitQuimica [cymitquimica.com]
- 14. sciarena.com [sciarena.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
